molecular formula C19H19NO3 B2644547 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859111-32-3

4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2644547
CAS No.: 859111-32-3
M. Wt: 309.365
InChI Key: MARCFTKWIFVQAO-UHFFFAOYSA-N
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Description

The compound “4-(((3,5-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products, including some pharmaceuticals . The molecule also contains a 3,5-dimethylphenyl group attached to an amino group, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The 3,5-dimethylphenylamino group would be attached to the 4-position of the chromen-2-one core .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The chromen-2-one core could potentially undergo electrophilic aromatic substitution reactions, while the amino group could participate in reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure and its derivatives have been analyzed to understand molecular interactions and arrangements. For example, a study of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, reveals insights into its crystallization and molecular bonding, aiding in the comprehension of its physical properties and potential applications in material science (Manolov, Ströbele, & Meyer, 2008).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of compounds containing 4-hydroxycoumarin, a core component of the specified chemical, has been conducted. This research is critical in developing new methods for synthesizing related compounds, which can have various applications in chemical and pharmaceutical industries. For instance, the study of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate N,N-dimethylformamide solvate explores its synthesis and the interactions within its crystal structure, which is essential for developing new drugs or materials (Shi, Wu, Zhuang, & Zhang, 2005).

Metabolism Studies

The metabolism of compounds structurally related to 4-(((3,5-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one in biological systems is a significant area of study. Understanding how these compounds metabolize can inform their potential therapeutic uses and safety profiles. For instance, a study on KR-31831, a novel antiangiogenic agent containing a similar chromene structure, investigated its metabolism in rats, providing insights critical for drug development and pharmacokinetics (Kim, Paek, Ji, Lee, Yi, & Lee, 2005).

Apoptosis Induction in Cancer Research

Compounds with the chromene structure have been studied for their potential to induce apoptosis in cancer cells. This research is pivotal in developing new anticancer therapies. A study on 4-aryl-4H-chromenes, for example, identified them as potent apoptosis inducers, suggesting their potential as anticancer agents (Kemnitzer et al., 2004).

Biological Screening

The biological activities of chromene derivatives are explored to identify their potential as therapeutic agents. Research in this area focuses on assessing their cytotoxic and bactericidal properties. The study on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and its derivatives provides valuable insights into their potential biological activities (Khan et al., 2003).

Future Directions

The study of chromen-2-one derivatives is an active area of research due to their diverse biological activities. Future research on this specific compound could involve investigating its synthesis, properties, and potential biological activities .

Properties

IUPAC Name

4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-11-4-12(2)6-15(5-11)20-10-14-8-19(22)23-18-7-13(3)17(21)9-16(14)18/h4-9,20-21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARCFTKWIFVQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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